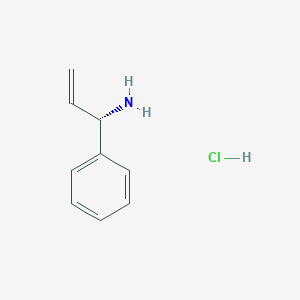

(S)-1-Phenylprop-2-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-Phenylprop-2-en-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to a prop-2-en-1-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylprop-2-en-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as cinnamaldehyde.

Reduction: The precursor undergoes reduction using reagents like sodium borohydride (NaBH4) to form the corresponding alcohol.

Amination: The alcohol is then converted to the amine through reductive amination using reagents like ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to achieve selective reduction.

Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

(S)-1-Phenylprop-2-en-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Phenylprop-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

®-1-Phenylprop-2-en-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

Phenylpropanolamine: A structurally related compound with similar amine functionality.

Amphetamine: A compound with a similar phenyl and amine structure but different pharmacological properties.

Uniqueness

(S)-1-Phenylprop-2-en-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds.

Biological Activity

(S)-1-Phenylprop-2-en-1-amine hydrochloride, also known as phenylpropenamine, is a chiral amine with significant biological activity attributed to its structural properties. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylpropene structure, which includes a double bond between the second and third carbon atoms of the propyl chain. The presence of both an amine and an alkene functional group enhances its reactivity and biological interactions. Its hydrochloride salt form improves water solubility, making it suitable for biological applications.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Key mechanisms include:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it can inhibit cell growth in various cancer cell lines. For instance:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cIAP1 degradation and caspase activation.

2. Neuropharmacological Effects

This compound has been investigated for its stimulant properties. It appears to modulate neurotransmitter release, particularly dopamine and norepinephrine, which may contribute to its effects on mood and cognition.

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Study on Antitumor Effects

In a study evaluating the antitumor effects of this compound in MDA-MB-231 xenograft models, researchers administered varying doses of the compound. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent:

| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound Administered | 10 | 25 |

| Compound Administered | 30 | 50 |

| Compound Administered | 100 | 75 |

This study emphasizes the compound's promising role in cancer therapy.

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

(1S)-1-phenylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m0./s1 |

InChI Key |

SMLXICHDYHVTSX-FVGYRXGTSA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC=CC=C1)N.Cl |

Canonical SMILES |

C=CC(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.